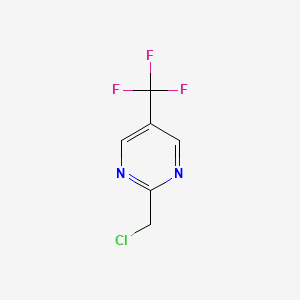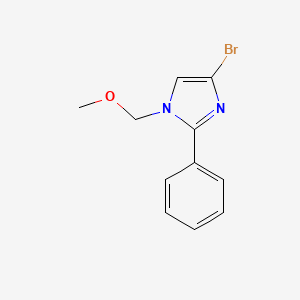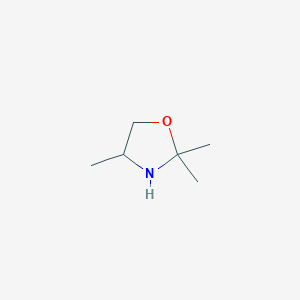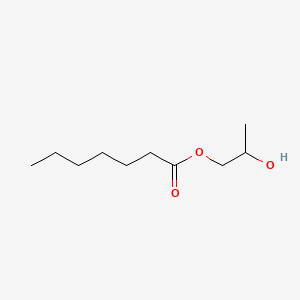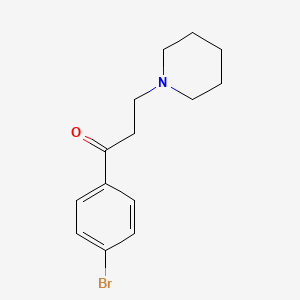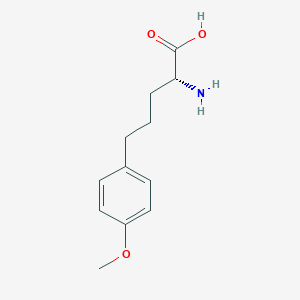![molecular formula C7H5ClN2O2S B12282875 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B12282875.png)
1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core with a sulfonyl chloride functional group. The presence of the sulfonyl chloride group makes it highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride typically involves the reaction of pyrrolo[2,3-c]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme can be represented as follows: [ \text{Pyrrolo[2,3-c]pyridine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Conducted under anhydrous conditions using strong reducing agents.
Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in cancer research due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various biological targets. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes.
Comparison with Similar Compounds
1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine Derivatives: These compounds also contain a pyrrolo-pyridine core but differ in the position and type of functional groups attached. They are known for their potent biological activities, particularly as enzyme inhibitors.
1H-pyrrolo[3,2-c]pyridine Derivatives: These compounds have a different arrangement of the pyrrolo and pyridine rings and are studied for their anticancer properties.
1H-pyrrolo[3,4-c]pyridine Derivatives: These compounds are explored for their potential analgesic and sedative activities.
The uniqueness of this compound lies in its specific reactivity due to the sulfonyl chloride group, making it a valuable tool in synthetic chemistry and drug development.
Properties
Molecular Formula |
C7H5ClN2O2S |
|---|---|
Molecular Weight |
216.65 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-4-10-6-3-9-2-1-5(6)7/h1-4,10H |
InChI Key |
GGXMGMCVQBRKPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



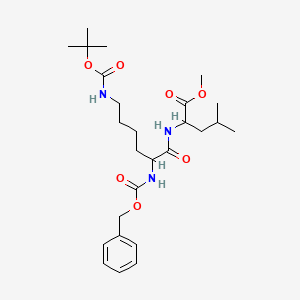



![tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12282811.png)
